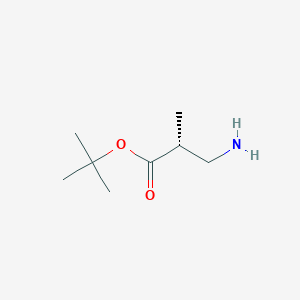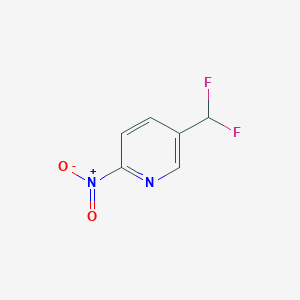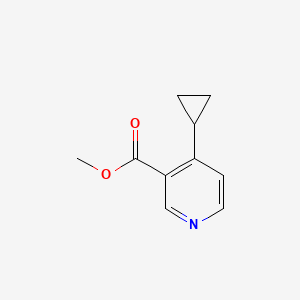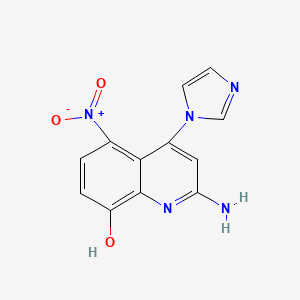
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is a heterocyclic compound that contains both imidazole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline ring, followed by the introduction of the imidazole group through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to deprotonate the imidazole group, making it more nucleophilic.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Amino-4-(1H-imidazol-1-yl)-5-aminoquinolin-8-ol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol involves its interaction with specific molecular targets within cells. For its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death and proliferation.
類似化合物との比較
Similar Compounds
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinoline: Similar structure but lacks the hydroxyl group.
2-Amino-4-(1H-imidazol-1-yl)-5-nitrobenzene: Contains a benzene ring instead of a quinoline ring.
2-Amino-4-(1H-imidazol-1-yl)-5-nitropyridine: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)-5-nitroquinolin-8-ol is unique due to the presence of both imidazole and quinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule provides a versatile scaffold for the development of new therapeutic agents.
特性
分子式 |
C12H9N5O3 |
|---|---|
分子量 |
271.23 g/mol |
IUPAC名 |
2-amino-4-imidazol-1-yl-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C12H9N5O3/c13-10-5-8(16-4-3-14-6-16)11-7(17(19)20)1-2-9(18)12(11)15-10/h1-6,18H,(H2,13,15) |
InChIキー |
UQHNYNMJSOGHNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=CC(=N2)N)N3C=CN=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)
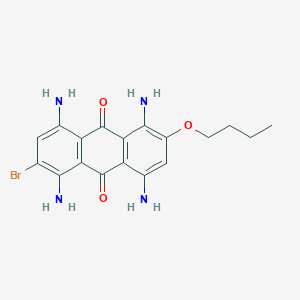



![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)

